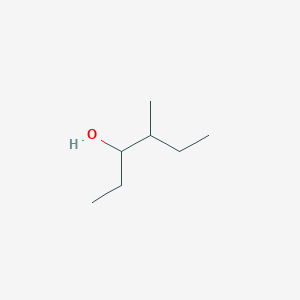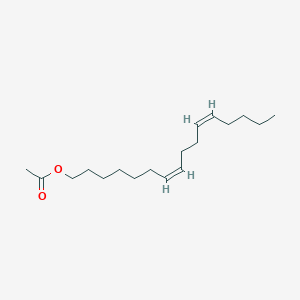
11-Octadecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Octadecenal, also known as (Z)-11-Octadecenal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde that is commonly found in nature, particularly in the pheromone glands of certain insects. This compound plays a crucial role in chemical communication among insects, especially in mating behaviors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Octadecenal can be synthesized through various methods. One common synthetic route involves the reduction of 11-octadecenoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). Another method involves the oxidation of 11-octadecenol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the pheromone glands of insects. This method is preferred due to the high purity and yield of the compound. Additionally, biotechnological approaches using engineered yeast cells to produce this compound have been explored .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 11-octadecenoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to 11-octadecenol using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under mild conditions
Major Products:
Oxidation: 11-Octadecenoic acid
Reduction: 11-Octadecenol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
11-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It plays a significant role in the study of insect behavior and chemical communication.
Medicine: Research is being conducted on its potential antimicrobial properties.
Industry: It is used in the formulation of pheromone traps for pest control in agriculture.
Mécanisme D'action
The mechanism of action of 11-Octadecenal involves its interaction with specific receptors in the olfactory system of insects. When released, it binds to olfactory receptors on the antennae of male insects, triggering a series of neural responses that lead to mating behaviors. The molecular targets include olfactory receptor neurons, and the pathways involved are primarily related to signal transduction in the nervous system .
Comparaison Avec Des Composés Similaires
(Z)-11-Hexadecenal: Another long-chain aldehyde with similar pheromone activity.
(Z)-13-Octadecenal: A compound with a similar structure but differing in the position of the double bond.
Uniqueness: 11-Octadecenal is unique due to its specific role in the mating behavior of certain insect species. Its effectiveness as a pheromone makes it a valuable tool in pest control strategies, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
56554-95-1 |
|---|---|
Formule moléculaire |
C18H34O |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
octadec-11-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,18H,2-6,9-17H2,1H3 |
Clé InChI |
YSSVMXHKWSNHLH-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCC=O |
SMILES isomérique |
CCCCCC/C=C/CCCCCCCCCC=O |
SMILES canonique |
CCCCCCC=CCCCCCCCCCC=O |
Pureté |
96% |
Synonymes |
Z11-18:Ald; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















